molecular formula C19H18BrNO B5213540 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B5213540
M. Wt: 356.3 g/mol
InChI Key: YNUVXNCCCNRBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the cyclopentaquinoline family and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, it has been suggested that the compound binds to DNA through intercalation, which results in the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
In addition to its potential applications as a fluorescent probe, 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been studied for its various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is its ability to selectively bind to DNA, which makes it a useful tool in scientific research. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of research could be the development of more selective probes for imaging cellular structures. Additionally, this compound could be further studied for its potential use in the treatment of inflammatory and neurodegenerative diseases. Finally, more research could be done to better understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound that has the potential for many applications in scientific research. Its ability to selectively bind to DNA makes it a useful tool in imaging cellular structures, while its anti-inflammatory and antioxidant properties make it a potential treatment for various diseases. While there are limitations to its use, there are many potential future directions for research involving this compound.

Synthesis Methods

The synthesis of 4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves a multi-step process that includes the reaction of 2-bromoaniline with 1,2,3,4-tetrahydroisoquinoline, followed by the addition of methoxyamine hydrochloride and sodium hydride. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its use as a fluorescent probe for imaging cellular structures. This compound has been shown to selectively bind to DNA and has been used in the detection of cancer cells.

properties

IUPAC Name

4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO/c1-22-17-11-5-9-14-12-7-4-8-13(12)18(21-19(14)17)15-6-2-3-10-16(15)20/h2-7,9-13,18,21H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUVXNCCCNRBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

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